4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-2-chloropyrimidine with morpholine in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated products.
Reduction Reactions: Formation of amines or reduced derivatives.
Scientific Research Applications
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-phenylpyrimidine
- 4-Amino-2-(4-piperidinyl)-5-pyrimidinecarbonitrile
- 4-Amino-2-(4-morpholinyl)-6-pyrimidinecarbonitrile
Uniqueness
4-Amino-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-5-7-6-12-9(13-8(7)11)14-1-3-15-4-2-14/h6H,1-4H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKCFHKBVSIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383239 |
Source
|
Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78318-43-1 |
Source
|
Record name | 4-Amino-2-(morpholin-4-yl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.